![molecular formula C6H8F3NO3S B073972 N-Trifluoroacetyl-L-cysteine methyl ester CAS No. 1577-62-4](/img/structure/B73972.png)
N-Trifluoroacetyl-L-cysteine methyl ester
Overview
Description
“N-Trifluoroacetyl-L-cysteine methyl ester” is a chemical compound with the CAS Number: 1577-62-4 . Its IUPAC name is methyl (2R)-3-sulfanyl-2-[(trifluoroacetyl)amino]propanoate . The molecular weight of this compound is 231.2 .
Molecular Structure Analysis
The InChI code for “N-Trifluoroacetyl-L-cysteine methyl ester” is 1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“N-Trifluoroacetyl-L-cysteine methyl ester” has a molecular weight of 231.2 . The compound should be stored at -20° C .
Scientific Research Applications
Proteomics Research
N-Trifluoroacetyl-L-cysteine methyl ester: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used for protein characterization and modification, aiding researchers in understanding protein interactions and dynamics within a biological system.
Pharmaceutical Development
In pharmaceutical research, this chemical serves as a building block for drug design and synthesis . Its unique properties can help in the creation of new medications, especially those targeting diseases where cysteine plays a critical role.
Chemical Synthesis
This compound is employed as a reagent in organic synthesis, where it can introduce the trifluoroacetyl group into other molecules . This is particularly useful in synthesizing complex molecules with specific structural requirements for research or industrial purposes.
Metabolite Simulation
N-Trifluoroacetyl-L-cysteine methyl ester: can act as a metabolite mimic, helping researchers study metabolic pathways and enzyme interactions . It can be used to investigate the metabolism of drugs and toxins in the body.
Biochemical Studies
Researchers use this compound in biochemical studies to investigate the role of cysteine in cellular processes . It can help in exploring how cysteine modifications affect protein function and stability.
Material Science
In material science, N-Trifluoroacetyl-L-cysteine methyl ester can be used to modify surfaces at the molecular level . This can lead to the development of new materials with desired properties, such as increased durability or specific interaction with other biological molecules.
properties
IUPAC Name |
methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSQMAKRLENER-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl-L-cysteine methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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